REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([OH:5])=[O:4].[CH3:6][CH:7]([CH2:11][CH2:12][CH:13]=[C:14]([CH3:16])[CH3:15])[CH2:8][CH2:9]O>[OH-].[K+].O>[CH2:9]([O:4][C:3](=[O:5])[CH2:2][Cl:1])[CH2:8][CH:7]([CH2:11][CH2:12][CH:13]=[C:14]([CH3:16])[CH3:15])[CH3:6] |f:2.3|
|
Name
|
|
Quantity
|
94.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
203.2 g
|
Type
|
reactant
|
Smiles
|
CC(CCO)CCC=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=CCCC(C)CCO
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed by esterification
|
Type
|
DISTILLATION
|
Details
|
was distilled off via a column
|
Type
|
CUSTOM
|
Details
|
The reaction mixture obtained
|
Type
|
DISTILLATION
|
Details
|
was then distilled off at 6 mbar
|
Type
|
CUSTOM
|
Details
|
up to 130° C
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue at 6 mbar
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)CCC=C(C)C)OC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 198 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |